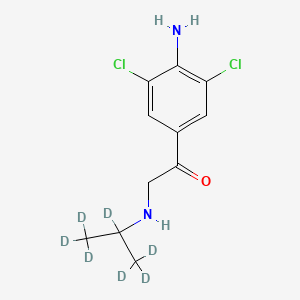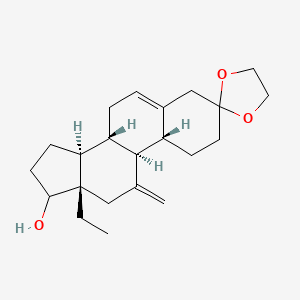
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal is a synthetic steroidal compound. . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal involves multiple steps. One of the key intermediates in its synthesis is 13-ethyl-gon-4-en-3,17-dione. This intermediate can be hydroxylated at the 15α position using Penicillium raistrickii-mediated biotransformation . The final step involves the formation of the cyclic 1,2-ethanediyl acetal.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis typically involves standard organic chemistry techniques, including protection and deprotection of functional groups, oxidation, and acetal formation.
化学反応の分析
Types of Reactions
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methylene and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
科学的研究の応用
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is used in studies related to hormone activity and receptor binding.
Medicine: It is investigated for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of certain pharmaceuticals and as a research reagent.
作用機序
The mechanism of action of 13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Desogestrel: A progestogen with low androgenic potency.
13-ethyl-gon-4-en-3,17-dione: An intermediate in the synthesis of the compound.
Uniqueness
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal is unique due to its specific structure, which includes the cyclic 1,2-ethanediyl acetal moiety. This structural feature distinguishes it from other similar steroidal compounds and contributes to its unique chemical and biological properties.
特性
分子式 |
C22H32O3 |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
(8S,9S,10R,13S,14S)-13-ethyl-11-methylidenespiro[1,2,4,7,8,9,10,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |
InChI |
InChI=1S/C22H32O3/c1-3-21-12-14(2)20-16-8-9-22(24-10-11-25-22)13-15(16)4-5-17(20)18(21)6-7-19(21)23/h4,16-20,23H,2-3,5-13H2,1H3/t16-,17-,18-,19?,20+,21-/m0/s1 |
InChIキー |
QUCNIXWUPWLEOT-YVZVBKOOSA-N |
異性体SMILES |
CC[C@]12CC(=C)[C@@H]3[C@H]4CCC5(CC4=CC[C@H]3[C@@H]1CCC2O)OCCO5 |
正規SMILES |
CCC12CC(=C)C3C4CCC5(CC4=CCC3C1CCC2O)OCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15293314.png)
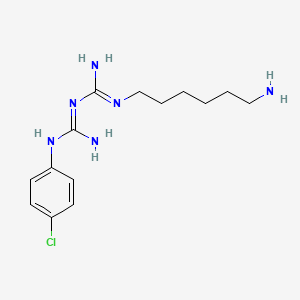
![Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate](/img/structure/B15293329.png)
![[(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid](/img/structure/B15293330.png)
![(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B15293335.png)
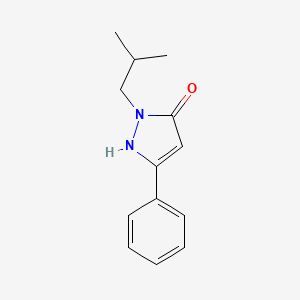
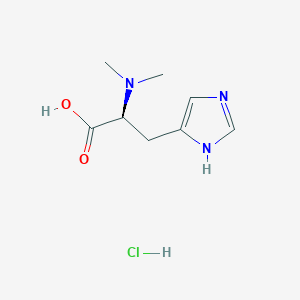
![4-[2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-2-oxiranyl]benzoic acid](/img/structure/B15293361.png)
![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)
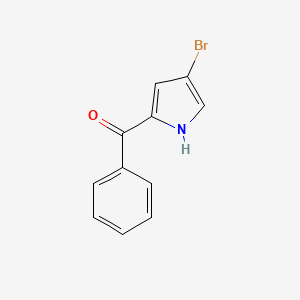
![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)

![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
